2-amino-4-bromo-3,6-difluorobenzoic acid
Description
2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrF₂NO₂ and a molecular weight of 252.02 g/mol . Its structure features an amino group (-NH₂) at position 2, bromine at position 4, fluorine atoms at positions 3 and 6, and a carboxylic acid group at position 1 (Figure 1).
Properties
CAS No. |
1698535-33-9 |
|---|---|
Molecular Formula |
C7H4BrF2NO2 |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-bromo-3,6-difluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a suitable benzoic acid derivative, followed by amination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce different substituted benzoic acids .
Scientific Research Applications
2-Amino-4-bromo-3,6-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-3,6-difluorobenzoic acid involves its participation in various chemical reactions. In biological systems, it may act as a competitive inhibitor of enzymes like cytochrome P450, affecting the metabolism of organic compounds. The compound’s unique substituents allow it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substitution Patterns and Molecular Data
Table 1 highlights key structural analogs, focusing on substituent positions, molecular weights, and functional group variations.
Key Observations :
- Bromine vs. Chlorine : Bromine in the target compound increases molecular weight compared to chlorine analogs (e.g., 252.02 vs. 192.55 for 2-chloro-3,6-difluorobenzoic acid) .
- Amino Group Impact: Amino-substituted analogs (e.g., 2-amino-3,5-difluorobenzoic acid) lack bromine, reducing molecular weight and altering electronic properties .
Target Compound:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., bromofluoroarenes with boronic acids) .
- Carboxylation : Lithiation of halogenated precursors followed by CO₂ quenching, as seen in related compounds like 5-bromo-2,4-difluorobenzoic acid .
Comparison with Analogs:
- 5-Bromo-2,4-difluorobenzoic Acid : Synthesized via bromination of 2,4-difluorobenzonitrile using H₂SO₄, yielding >93% purity .
- 2-Chloro-3,6-difluorobenzoic Acid : Likely prepared via electrophilic substitution or hydrolysis of nitriles .
- Amino Derivatives: Introduced via reduction of nitro groups or direct amination .
Target Compound:
- Bromine Reactivity : Facilitates nucleophilic substitution (e.g., in benzimidazole synthesis, as in ) .
- Carboxylic Acid Utility : Enables esterification or amide formation for drug intermediates .
Analogs:
Biological Activity
2-Amino-4-bromo-3,6-difluorobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an amino group, a bromine atom, and two fluorine atoms attached to a benzoic acid framework. Its molecular formula is with a molecular weight of approximately 252.01 g/mol. These functional groups contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. By inhibiting these enzymes, the compound can alter the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context.
1. Pharmaceutical Development
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for developing drugs targeting specific biological pathways.
2. Biochemical Probes
Due to its ability to inhibit certain enzymes, this compound is utilized as a biochemical probe in research settings. It helps in studying enzyme mechanisms and interactions within metabolic pathways.
3. Agrochemical Applications
In addition to its pharmaceutical potential, this compound is also explored for applications in agrochemicals, contributing to the development of pesticides and herbicides that target specific plant processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound acts as a competitive inhibitor of cytochrome P450 enzymes, affecting the metabolism of various organic compounds. The findings suggest potential applications in modulating drug metabolism in therapeutic contexts.
- Antiviral Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-bromo-3-fluorobenzoic acid | Contains one less fluorine atom; different reactivity | |
| 2-Amino-4-chloro-3,6-difluorobenzoic acid | Chlorine instead of bromine; varied biological activity | |
| 2-Amino-3,5-difluorobenzoic acid | Lacks bromine; different substitution pattern |
This table illustrates how variations in halogen substitution can influence both chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
